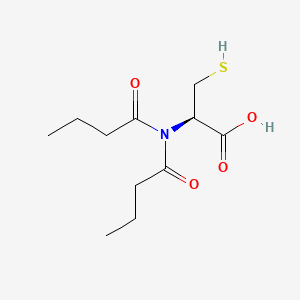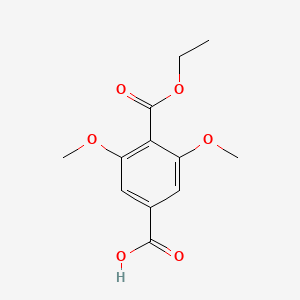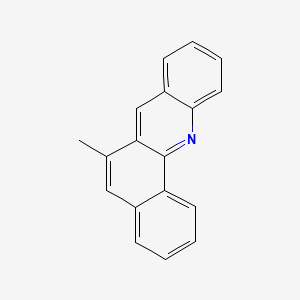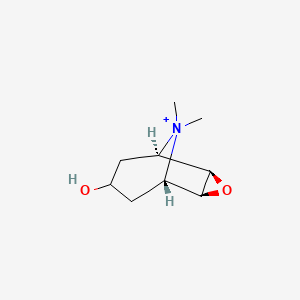
Methscopine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methscopine, also known as N-methylscopine, is a chemical compound with the molecular formula C9H16NO2. It is a derivative of scopine, a tropane alkaloid. This compound is known for its pharmacological properties and is used in various scientific research applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Methscopine can be synthesized through several synthetic routes. One common method involves the methylation of scopine. The reaction typically requires a methylating agent such as methyl iodide or dimethyl sulfate, and a base like sodium hydroxide or potassium carbonate. The reaction is carried out in an organic solvent such as acetone or methanol, under reflux conditions.
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale methylation processes. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems helps in achieving consistent quality and efficiency in production.
Análisis De Reacciones Químicas
Types of Reactions
Methscopine undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form corresponding N-oxide derivatives.
Reduction: Reduction of this compound can lead to the formation of secondary amines.
Substitution: this compound can undergo nucleophilic substitution reactions, where the methyl group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like halides, thiols, and amines are used in substitution reactions.
Major Products Formed
Oxidation: N-oxide derivatives of this compound.
Reduction: Secondary amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
Methscopine has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of other tropane derivatives.
Biology: Studied for its effects on biological systems, including its interaction with neurotransmitter receptors.
Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of neurological disorders.
Industry: Used in the development of pharmaceuticals and as an intermediate in the synthesis of other chemical compounds.
Mecanismo De Acción
Methscopine exerts its effects by interacting with specific molecular targets in the body. It primarily acts on the central nervous system by binding to neurotransmitter receptors, such as muscarinic acetylcholine receptors. This interaction modulates the release of neurotransmitters and affects various physiological processes, including muscle contraction and cognitive functions.
Comparación Con Compuestos Similares
Methscopine is structurally similar to other tropane alkaloids, such as atropine and scopolamine. it has unique properties that distinguish it from these compounds:
Atropine: Unlike this compound, atropine is primarily used as an anticholinergic agent in medicine.
Scopolamine: Scopolamine is known for its use in treating motion sickness, whereas this compound is more commonly used in research settings.
List of Similar Compounds
- Atropine
- Scopolamine
- Hyoscyamine
- Cocaine (another tropane alkaloid with stimulant properties)
This compound’s unique pharmacological profile makes it a valuable compound for scientific research and potential therapeutic applications.
Propiedades
Número CAS |
79027-55-7 |
|---|---|
Fórmula molecular |
C9H16NO2+ |
Peso molecular |
170.23 g/mol |
Nombre IUPAC |
(1R,2R,4S,5S)-9,9-dimethyl-3-oxa-9-azoniatricyclo[3.3.1.02,4]nonan-7-ol |
InChI |
InChI=1S/C9H16NO2/c1-10(2)6-3-5(11)4-7(10)9-8(6)12-9/h5-9,11H,3-4H2,1-2H3/q+1/t5?,6-,7+,8-,9+ |
Clave InChI |
IHDIVGVZYGVCEG-UOYLCJFLSA-N |
SMILES isomérico |
C[N+]1([C@@H]2CC(C[C@H]1[C@H]3[C@@H]2O3)O)C |
SMILES canónico |
C[N+]1(C2CC(CC1C3C2O3)O)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


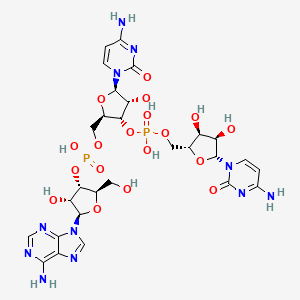
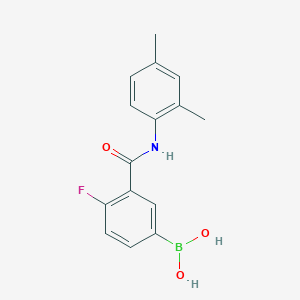
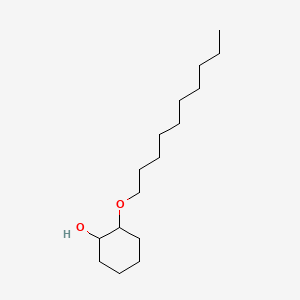
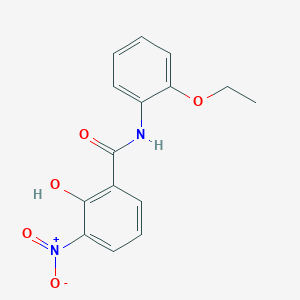
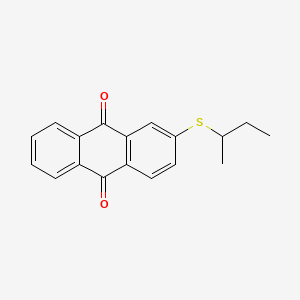

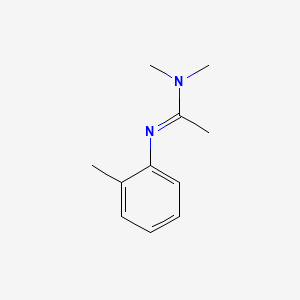
![2,6,7-Trioxabicyclo[2.2.2]octane-4-methanol](/img/structure/B12652522.png)


